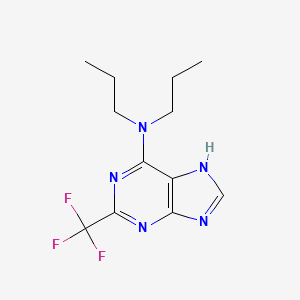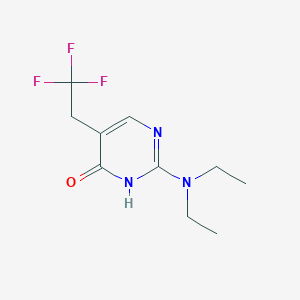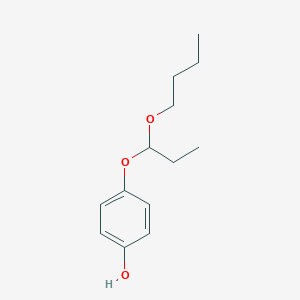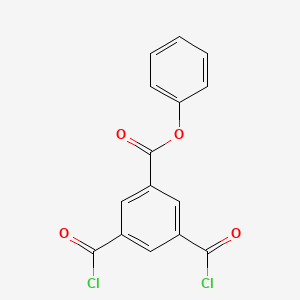
Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate is an organic compound that features a carbamate group attached to two prop-2-yn-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate can be synthesized through the reaction of prop-2-yn-1-ylamine with a suitable carbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out in solvents like toluene or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl prop-2-yn-1-ylcarbamate involves its interaction with molecular targets through its carbamate and prop-2-yn-1-yl groups. These interactions can lead to the inhibition of enzymes or modulation of biological pathways. For example, the compound can act as an irreversible inhibitor of certain enzymes by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-ylamine: A precursor in the synthesis of prop-2-yn-1-yl prop-2-yn-1-ylcarbamate.
Prop-2-yn-1-ylcarbamate: A related compound with a single prop-2-yn-1-yl group.
N-(Prop-2-yn-1-yl)aniline: Another compound featuring the prop-2-yn-1-yl group.
Uniqueness
This compound is unique due to its dual prop-2-yn-1-yl groups, which enhance its reactivity and potential for forming complex structures. This makes it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
828927-33-9 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
prop-2-ynyl N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C7H7NO2/c1-3-5-8-7(9)10-6-4-2/h1-2H,5-6H2,(H,8,9) |
InChI Key |
CIKRLXFOMPPWKB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)



![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
![[5-(Cyclohex-2-en-1-ylidene)pent-4-en-1-yl]benzene](/img/structure/B14203214.png)


![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)


![N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B14203244.png)
